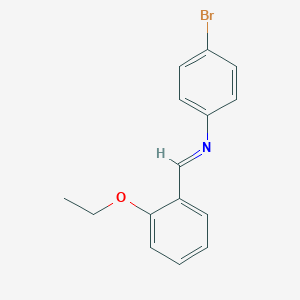![molecular formula C6H8Br2O B185687 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane CAS No. 58774-33-7](/img/structure/B185687.png)
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane, commonly referred to as bromoxynil, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and since then, it has become an important tool for farmers to protect their crops from weed infestations. The compound is known for its high efficacy against a wide range of weeds and for its low toxicity to humans and animals. In 1.0]heptane.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane involves the inhibition of photosynthesis in plants. The compound acts as a photosystem II inhibitor, preventing the transfer of electrons from water to plastoquinone. This leads to the accumulation of reactive oxygen species, which damages the photosynthetic apparatus and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in plants. The compound has been found to inhibit the activity of the enzyme glutathione reductase, which is involved in the detoxification of reactive oxygen species. This leads to the accumulation of reactive oxygen species and oxidative stress in the plant cells, ultimately resulting in cell death. The compound has also been found to affect the expression of genes involved in stress responses and cell death pathways.
Advantages and Limitations for Lab Experiments
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane is a widely used herbicide in agriculture, and its efficacy and safety have been extensively studied. It is a useful tool for researchers studying plant physiology and biochemistry, as it can be used to induce oxidative stress and cell death in plant cells. However, the compound has limitations in terms of its selectivity, as it can affect both target and non-target plants. It is also known to have a long persistence in the environment, which can lead to the accumulation of residues in soil and water.
Future Directions
There are several future directions for research on 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane. One area of research is the development of new formulations and application methods to improve the efficacy and reduce the environmental impact of the compound. Another area of research is the study of the molecular mechanisms underlying the herbicidal activity of the compound, which could lead to the development of new herbicides with improved selectivity and efficacy. Additionally, the compound has potential applications in other fields, such as medicine and materials science, and further research in these areas could lead to new discoveries and applications.
Synthesis Methods
The synthesis of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane involves the reaction of 3,4-dibromocyclobutene with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a Diels-Alder cycloaddition mechanism, resulting in the formation of the desired compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane has been extensively studied for its herbicidal properties. It is used to control a wide range of broadleaf weeds in various crops, including cotton, soybean, wheat, and corn. The compound has been found to be effective against both annual and perennial weeds, making it a versatile herbicide. It is also used in non-crop areas, such as roadsides, railways, and industrial sites, to control weed growth.
properties
CAS RN |
58774-33-7 |
|---|---|
Molecular Formula |
C6H8Br2O |
Molecular Weight |
255.93 g/mol |
IUPAC Name |
3,4-dibromo-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H8Br2O/c7-3-1-5-6(9-5)2-4(3)8/h3-6H,1-2H2 |
InChI Key |
UPEVUGACLNEWPQ-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)CC(C1Br)Br |
Canonical SMILES |
C1C2C(O2)CC(C1Br)Br |
Other CAS RN |
58774-33-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



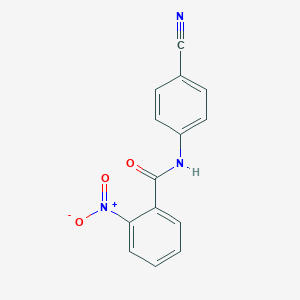

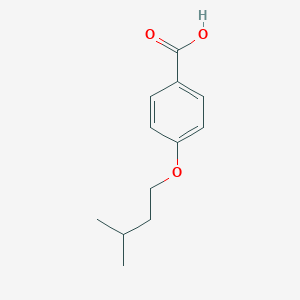
![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
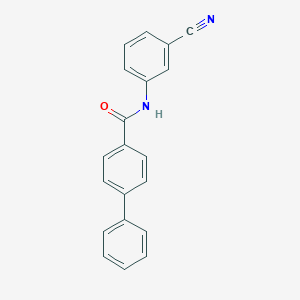
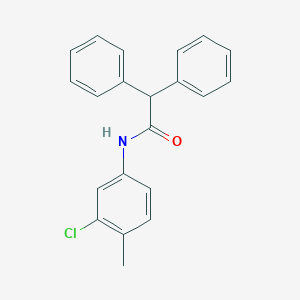
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

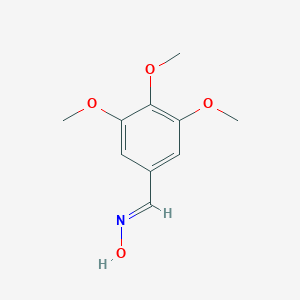
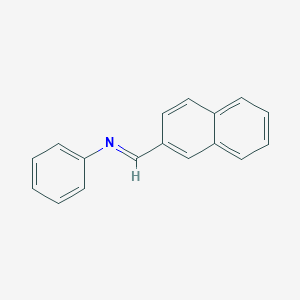
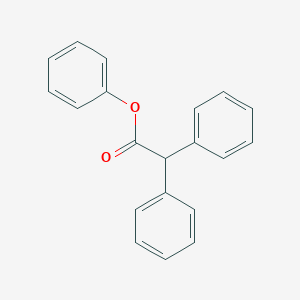
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
